Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring, a chloro-substituted phenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-(methoxycarbonyl)benzaldehyde with an appropriate dihydropyridine precursor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or a base, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for reaction monitoring and control. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound may act on ion channels or receptors in biological systems, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Uniqueness
Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-2-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-18(2,3)24-17(22)20-9-7-12(8-10-20)14-6-5-13(19)11-15(14)16(21)23-4/h5-7,11H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQXZGWTNXYCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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